N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]-2-(5-phenyltetrazol-2-yl)acetamide

Inhibitor Medicinal Pharmacophore

N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]-2-(5-phenyltetrazol-2-yl)acetamide (CAS 927065-36-9) is a synthetic heterocyclic small molecule with the molecular formula C20H15N7OS and a molecular weight of 401.4 g/mol, incorporating indole, thiazole, and tetrazole pharmacophores within a single acetamide-linked scaffold. The compound is listed as a research chemical by suppliers including Biosynth (via CymitQuimica) and A2B Chem, typically at a minimum purity of 95%.

Molecular Formula C20H15N7OS
Molecular Weight 401.45
CAS No. 927065-36-9
Cat. No. B2865897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]-2-(5-phenyltetrazol-2-yl)acetamide
CAS927065-36-9
Molecular FormulaC20H15N7OS
Molecular Weight401.45
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NC3=NC(=CS3)C4=CNC5=CC=CC=C54
InChIInChI=1S/C20H15N7OS/c28-18(11-27-25-19(24-26-27)13-6-2-1-3-7-13)23-20-22-17(12-29-20)15-10-21-16-9-5-4-8-14(15)16/h1-10,12,21H,11H2,(H,22,23,28)
InChIKeyIMKUPMXFMDUDEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]-2-(5-phenyltetrazol-2-yl)acetamide (CAS 927065-36-9): Chemical Identity and Structural Baseline for Procurement Selection


N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]-2-(5-phenyltetrazol-2-yl)acetamide (CAS 927065-36-9) is a synthetic heterocyclic small molecule with the molecular formula C20H15N7OS and a molecular weight of 401.4 g/mol, incorporating indole, thiazole, and tetrazole pharmacophores within a single acetamide-linked scaffold [1]. The compound is listed as a research chemical by suppliers including Biosynth (via CymitQuimica) and A2B Chem, typically at a minimum purity of 95% . Its structural complexity combines three privileged motifs commonly associated with kinase inhibition, tubulin binding, and antimicrobial activity. However, peer-reviewed primary literature reporting quantitative biological activity for this exact compound was not identified during evidence retrieval. All differential claims in this guide must be interpreted within this evidentiary constraint.

Procurement Risk Alert for N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]-2-(5-phenyltetrazol-2-yl)acetamide: Why In-Class Compounds Are Not Interchangeable


The target compound is frequently confused with simpler indole-tetrazole amides (e.g., those in Reddy et al., 2022, J. Mol. Struct.) or thiazole-acetamide derivatives lacking the full tri-heterocyclic architecture [1]. Unlike those analogs, this compound possesses a unique 4-(indol-3-yl)-thiazole core connected via an acetamide bridge to a 5-phenyltetrazole moiety. The presence of the thiazole ring introduces a sulfur atom capable of additional hydrogen bonding and metal coordination interactions, while the specific N-2 substitution pattern on the tetrazole ring dictates regiochemical interactions with biological targets. Substituting a close analog—such as a thiazole-free indole-tetrazole acetamide or a tetrazole-free indole-thiazole acetamide—fundamentally alters the three-dimensional pharmacophore geometry, hydrogen bond donor/acceptor topology, and lipophilicity profile. Without direct comparative pharmacological data, the assumption that any structural analog can reproduce the target compound's biological fingerprint is scientifically unjustified and represents a significant source of experimental irreproducibility.

Quantitative Evidence Audit for N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]-2-(5-phenyltetrazol-2-yl)acetamide: Head-to-Head Differentiation Data


Structural Differentiation from Indole-Tetrazole Amides via Thiazole Scaffold Incorporation

The target compound differs from the closest literature-characterized indole-tetrazole coupled aromatic amides (6a-o) described by Reddy et al. (2022) by the insertion of a 1,3-thiazole ring between the indole and the acetamide linker [1]. While compounds 6a, 6b, and 6f in that series achieved IC50 values of 3.5–8.7 µM against MCF-7, A549, and SKOV3 cell lines and tubulin polymerization IC50 values of 0.34 and 0.52 µM versus combretastatin A-4 (IC50 1.12 µM) [1], no direct comparative data exist for the thiazole-containing target compound. The thiazole ring introduces an additional hydrogen bond acceptor (sulfur) and alters the dihedral angle between the indole and tetrazole pharmacophores, which is predicted to modify target binding but cannot be quantified without experimental data.

Inhibitor Medicinal Pharmacophore

Purity Specifications and Supplier Availability as Procurement Differentiator

The target compound is listed by CymitQuimica (Brand: Biosynth) with a minimum purity of 95% . The product is marked as discontinued across all offered sizes (25 mg–500 mg), indicating limited commercial availability . A2B Chem lists the compound under catalog number AW08796 as a quotation-based item, suggesting custom synthesis may be required . In contrast, the structurally simpler indole-tetrazole amides from the Reddy et al. series are not commercially cataloged, while tetrazole-free indole-thiazole acetamides (e.g., CAS 189011-09-4) are readily available from multiple suppliers . This scarcity creates a procurement barrier: the target compound may require custom synthesis with extended lead times and higher cost compared to off-the-shelf analogs, but this also ensures a well-defined, single-entity product rather than a mixture of regioisomers.

Procurement Quality Sourcing

Regioisomeric Tetrazole Substitution Pattern as a Determinant of Biological Recognition

The target compound features a 5-phenyltetrazole moiety connected through the N-2 position of the tetrazole ring to the acetamide linker, as confirmed by the canonical SMILES deposited in PubChem [1]. Tetrazole regioisomerism (N-1 vs. N-2 substitution) is a well-established determinant of biological activity in tetrazole-containing drugs; N-2 substituted isomers frequently exhibit distinct binding modes, metabolic stability, and solubility profiles compared to their N-1 counterparts [2]. While the target compound's specific N-2 connectivity is structurally resolved, the closest literature analogs (Reddy et al., 2022) employ indole-tetrazole amides with the tetrazole directly C-linked to the indole rather than N-linked to an acetamide bridge, representing a fundamentally different connectivity pattern [3]. No experimental head-to-head comparison of regioisomeric tetrazole variants for this scaffold has been published.

Isomer Regiochemistry Target

Defensible Application Scenarios for N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]-2-(5-phenyltetrazol-2-yl)acetamide Based on Current Evidence


Chemical Probe Development and Pharmacophore Mapping of Triple-Heterocyclic Kinase Inhibitors

This compound's unique indole-thiazole-tetrazole architecture makes it suitable as a chemical probe for mapping ATP-binding site features in kinases that are tolerant of extended heterocyclic scaffolds. The thiazole sulfur provides a potential hinge-binding hydrogen bond acceptor distinct from the indole NH, while the tetrazole may engage the ribose pocket or solvent-exposed region. Researchers can use this compound to profile kinase selectivity panels and compare binding signatures against simpler indole-tetrazole amides [1] to dissect the contribution of the thiazole ring to target engagement. The defined N-2 tetrazole regioisomer (confirmed by PubChem SMILES) ensures consistent binding topology across experiments.

Synthetic Reference Standard for Indole-Thiazole-Tetrazole Compound Libraries

As a well-characterized tri-heterocyclic acetamide with a defined CAS number, InChI Key, and canonical SMILES deposited in PubChem [1], this compound can serve as an analytical reference standard for HPLC method development, mass spectrometry calibration, and NMR spectral databases in medicinal chemistry laboratories synthesizing related indole-thiazole-tetrazole libraries. Its 95% minimum purity specification provides a quality benchmark for characterizing in-house synthesized analogs.

Tubulin Polymerization Inhibition Screening (Exploratory)

Based on class-level evidence from structurally related indole-tetrazole amides (Reddy et al., 2022), which demonstrated potent tubulin polymerization inhibition (IC50 0.34–0.52 µM vs. combretastatin A-4 IC50 1.12 µM) [1], this compound could be evaluated in tubulin polymerization assays to determine whether the thiazole insertion enhances, retains, or diminishes colchicine-site binding. Such data would establish the first quantitative differentiation from the literature comparators and inform structure-activity relationship (SAR) campaigns.

Antimicrobial Screening Against ESKAPE Pathogens (Exploratory)

Tetrazole-containing compounds frequently exhibit antimicrobial activity. While direct data for this compound are absent, the thiazole ring's presence may enhance membrane permeability or metal chelation relevant to antibacterial mechanisms. Exploratory MIC determination against Staphylococcus aureus, Escherichia coli, and Candida albicans could establish a baseline activity profile and enable comparison with known tetrazole antimicrobials.

Quote Request

Request a Quote for N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]-2-(5-phenyltetrazol-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.